

## **OD36 Kinase Specificity: A Comparative Guide**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | OD36      |           |
| Cat. No.:            | B15542864 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor **OD36**'s specificity against other kinases, supported by experimental data. **OD36** is a macrocyclic derivative that has been identified as a potent and selective dual inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin receptor-like kinase 2 (ALK2). Understanding its selectivity is crucial for its application in targeted therapeutic research, particularly in inflammatory diseases and fibrodysplasia ossificans progressiva (FOP).

## Data Presentation: Kinase Inhibition Profile of OD36

The following table summarizes the quantitative data on **OD36**'s inhibitory activity against its primary targets and other kinases. The data indicates high potency for RIPK2 and ALK2, with significantly less activity against a broader panel of kinases, highlighting its selectivity.



| Target Kinase      | Measurement              | Value (nM)   | Notes                                                                                             |
|--------------------|--------------------------|--------------|---------------------------------------------------------------------------------------------------|
| RIPK2              | IC50                     | 5.3[1][2][3] | Primary target, indicating high potency.                                                          |
| ALK2 (ACVR1)       | Kd                       | 37[1]        | Primary target,<br>showing strong<br>binding affinity.                                            |
| ALK2 (ACVR1)       | IC50                     | 47[1]        |                                                                                                   |
| ALK2 R206H         | IC50                     | 22[1]        | A mutant form of ALK2 associated with FOP.                                                        |
| ALK1               | Kd                       | 90           | Shows some activity against another BMP type I receptor.                                          |
| SIK2               | % Inhibition @ 100<br>nM | ~80%[3][4]   | Off-target kinase with significant inhibition at higher concentrations.                           |
| ACVR2B             | % Inhibition @ 100<br>nM | ~80%[4]      | Off-target kinase with significant inhibition at higher concentrations.                           |
| ACVRL1 (ALK1)      | % Inhibition @ 100<br>nM | ~80%[4]      | Off-target kinase with significant inhibition at higher concentrations.                           |
| Broad Kinase Panel | % of Kinases             | Minimal      | Showed minimal effect on a panel of 366 other protein kinases, demonstrating high selectivity[4]. |

## **Experimental Protocols**



The kinase specificity of **OD36** is typically determined using a comprehensive kinase panel screening assay, such as the KINOMEscan<sup>™</sup> platform. This method provides a quantitative measure of the interactions between a test compound and a large number of kinases.

## KINOMEscan<sup>™</sup> Competition Binding Assay

Objective: To determine the binding affinity (Kd) or percent inhibition of a test compound (**OD36**) against a large panel of purified kinases.

Principle: This is an in vitro, ATP-independent, competition-based binding assay. The ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase is measured. The amount of kinase captured on the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of captured kinase in the presence of the test compound indicates stronger binding.

### Methodology:

- Preparation of Components:
  - Kinases: A large panel of human kinases (e.g., over 450) are individually tagged with a unique DNA sequence.
  - Immobilized Ligand: A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., streptavidin-coated beads).
  - Test Compound: OD36 is serially diluted to a range of concentrations.
- Assay Reaction:
  - The DNA-tagged kinase, the immobilized ligand, and the test compound (OD36) are combined in a buffer solution in the wells of a microplate.
  - The mixture is incubated to allow the binding interactions to reach equilibrium.
- Separation and Washing:
  - The solid support with the bound kinase is separated from the unbound components.



- The solid support is washed to remove any non-specifically bound kinase.
- · Quantification:
  - The amount of kinase bound to the solid support is determined by quantifying the attached DNA tag using qPCR.
- Data Analysis:
  - The amount of kinase captured in the presence of the test compound is compared to a control sample (e.g., DMSO).
  - For single-concentration screening, the result is often expressed as "percent of control,"
     where a lower percentage indicates stronger inhibition.
  - For determining binding affinity, the data from the serial dilutions are used to generate a dose-response curve, from which the dissociation constant (Kd) is calculated.

# Visualizations Signaling Pathway and Experimental Workflow

The following diagram illustrates the experimental workflow for determining the kinase specificity of **OD36** using a competition binding assay like KINOMEscan $^{TM}$ .





Click to download full resolution via product page

Caption: KINOMEscan™ experimental workflow for **OD36** kinase specificity profiling.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. chayon.co.kr [chayon.co.kr]
- 2. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- To cite this document: BenchChem. [OD36 Kinase Specificity: A Comparative Guide].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542864#od36-specificity-against-other-kinases]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com